molecular formula C21H24N2O4 B11337179 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

Cat. No.: B11337179
M. Wt: 368.4 g/mol
InChI Key: PAVFIYHRBDDCSP-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the glycosylation of a suitable sugar derivative with an appropriate aglycone.
    • Reaction Conditions : Specific conditions depend on the chosen synthetic route, but typically involve protecting groups, glycosylation reactions, and deprotection steps.
    • Industrial Production : While not widely produced industrially, it may be synthesized in research laboratories for specific applications.
  • Chemical Reactions Analysis

    • Reactivity : This compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can convert the alcohol group to a carbonyl.
      • Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group back to an alcohol.
      • Substitution : Various nucleophiles can replace the leaving group (e.g., alkyl halides , aryl halides ).
    • Major Products : The specific products depend on the reaction conditions and the functional groups involved.
  • Scientific Research Applications

    • Chemistry : Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
    • Biology : Investigated for its potential as a glycosidase inhibitor.
    • Medicine : Limited applications, but its structural features may inspire drug design.
    • Industry : Not widely used industrially due to its complex synthesis.
  • Mechanism of Action

    • The exact mechanism is context-dependent, but the compound’s hydroxyl groups may interact with enzymes or receptors.
    • Targets : Potential targets include glycosidases or other enzymes involved in carbohydrate metabolism.
  • Comparison with Similar Compounds

    • Similar Compounds : Other glucopyranosides or related molecules.
    • Uniqueness : Its specific combination of functional groups and stereochemistry sets it apart.

    Remember that this compound’s applications are still being explored, and its unique structure offers intriguing possibilities for further research

    Properties

    Molecular Formula

    C21H24N2O4

    Molecular Weight

    368.4 g/mol

    IUPAC Name

    2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide

    InChI

    InChI=1S/C21H24N2O4/c1-12(2)16-7-5-13(3)9-19(16)27-14(4)21(25)22-15-6-8-18-17(10-15)23-20(24)11-26-18/h5-10,12,14H,11H2,1-4H3,(H,22,25)(H,23,24)

    InChI Key

    PAVFIYHRBDDCSP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3

    Origin of Product

    United States

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